molecular formula C18H31ClN2O2S B560243 SB 258719 hydrochloride CAS No. 1217674-10-6

SB 258719 hydrochloride

Cat. No. B560243
CAS RN: 1217674-10-6
M. Wt: 374.968
InChI Key: UIZKHTBWJSUGOV-UNTBIKODSA-N
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Description

SB 258719 hydrochloride is a selective 5-HT7 receptor antagonist . It displays over 100-fold selectivity over a range of other receptors . It has the ability to reverse the hypothermic effect of 5-CT in mice following intraperitoneal administration .


Molecular Structure Analysis

The molecular structure of this compound consists of a selective 5-HT7 receptor antagonist with high affinity . The chemical name is 3-Methyl-N-[(1R)-1-methyl-3-(4-methyl-1-piperidinyl)propyl]-N-methylbenzenesulfonamide hydrochloride .


Chemical Reactions Analysis

This compound is known to reverse the hypothermic effect of 5-CT in mice following intraperitoneal administration . This suggests that it interacts with the 5-HT7 receptor in a way that counteracts the effects of 5-CT.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.97 . The compound is soluble to 100 mM in water and to 100 mM in DMSO .

Scientific Research Applications

  • Pharmaceutical Applications : SB 258719 hydrochloride has been studied for its potential in treating obesity. Singh et al. (2008) developed and validated methods using UV-derivative spectrophotometry and reversed-phase high-performance liquid chromatography for determining this compound in pharmaceutical drug products. They found these methods to be rapid, precise, and accurate (Singh et al., 2008).

  • Bioremediation : Robles-González et al. (2008) reviewed slurry bioreactors (SB) for bioremediation of soils and sediments polluted with recalcitrant and toxic compounds. They concluded that SB is an effective technology for bioremediation of problematic sites, such as those with soils high in clay and organic matter, or polluted with recalcitrant, toxic substances (Robles-González et al., 2008).

  • Environmental and Material Science : Shu et al. (2019) presented a strategy for the comprehensive utilization of hydrochloric acid leaching solution of anode slime bearing fluorine, arsenic, and antimony. They achieved efficient defluorination and the recovery of As(III) in the defluorinated leaching solution, showing potential for material recovery and environmental protection applications (Shu et al., 2019).

  • Corrosion Inhibition : Kumari and Lavanya (2021) investigated the effect of a Schiff base, SB, on the corrosion mitigation of mild steel in hydrochloric acid medium. They found that the SB exhibited good anti-corrosion capacity, providing insights into materials science and engineering applications (Kumari & Lavanya, 2021).

  • Drug Delivery Systems : Betsiou et al. (2012) investigated the adsorption and release profile of two anticancer drugs from hydroxyapatite, evaluating its use as a local drug delivery system. They found significant adsorption and release profiles, suggesting potential applications in pharmaceuticals (Betsiou et al., 2012).

Future Directions

SB 258719 hydrochloride can be used for the research of cancer and neurological diseases . Its role as a selective 5-HT7 receptor antagonist suggests potential applications in conditions where modulation of the 5-HT7 receptor is beneficial .

Biochemical Analysis

Biochemical Properties

SB 258719 hydrochloride interacts with the 5-HT7 receptor, a subtype of the serotonin receptor . It has a high affinity for this receptor, with a pKi value of 7.5 . The interaction between this compound and the 5-HT7 receptor is antagonistic, meaning it blocks the receptor and prevents it from activating .

Cellular Effects

This compound’s antagonistic action on the 5-HT7 receptor can have various effects on cells. For instance, it can influence cell signaling pathways related to serotonin, potentially impacting gene expression and cellular metabolism . The specific cellular effects can vary depending on the cell type and the overall cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT7 receptor and preventing its activation . This can lead to changes in gene expression and cellular processes, as the 5-HT7 receptor is involved in various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been shown to reverse the hypothermic effect of 5-CT in mice following intraperitoneal administration

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to significantly attenuate the 5-CT-induced hypothermia at dosages ranging from 5 to 20 mg/kg .

Metabolic Pathways

Given its interaction with the 5-HT7 receptor, it may influence serotonin-related metabolic pathways .

Transport and Distribution

Given its lipophilic nature, it may be able to cross cell membranes and distribute within various cellular compartments .

Subcellular Localization

Given its interaction with the 5-HT7 receptor, it may localize to areas of the cell where this receptor is present .

properties

IUPAC Name

N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2S.ClH/c1-15-8-11-20(12-9-15)13-10-17(3)19(4)23(21,22)18-7-5-6-16(2)14-18;/h5-7,14-15,17H,8-13H2,1-4H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZKHTBWJSUGOV-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC[C@@H](C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217674-10-6
Record name SB-258719 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XS59Y8KJE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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